molecular formula C10H10N2O3 B1484313 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097997-28-7

3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484313
CAS No.: 2097997-28-7
M. Wt: 206.2 g/mol
InChI Key: UTPHVABUZQYSGJ-UHFFFAOYSA-N
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Description

3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097997-28-7) is a versatile heterocyclic compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol. This pyrimidinedione derivative features a fused tetrahydropyrimidine-2,4-dione core, an ethyl substituent at the N-3 position, and a furan-3-yl ring at the C-6 position. The electron-rich furan ring enhances the molecule's reactivity, making it a valuable scaffold for further derivatization in organic synthesis and medicinal chemistry research . This compound belongs to the privileged structural class of N-heterocyclic scaffolds, which are fundamental in drug design and development due to their widespread occurrence in synthetic and natural products with established or potential pharmacological activity . Specifically, the tetrahydropyrimidine (THPM) core is recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties . Recent scientific investigations highlight the significant research value of dihydropyrimidine and tetrahydropyrimidine derivatives as potent inhibitors of key enzymatic targets. These compounds have demonstrated promising activity as thymidine phosphorylase (TP) inhibitors, an enzyme whose overexpression is crucially associated with tumor angiogenesis and metastasis . Furthermore, structurally related tetrahydropyrimidine derivatives have been designed and synthesized as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), representing a potent synergistic approach for targeted cancer therapy . The compound is characterized by good crystallinity and stability, facilitating its handling in organic synthesis. Key predicted physicochemical properties include an XLogP3 of 0.3 and a topological polar surface area of 62.6 Ų . This product is intended for research purposes as a chemical building block or intermediate in the discovery and development of novel bioactive molecules. It is supplied with a high purity grade (typically ≥95%). This compound is For Research Use Only (RUO) and is not approved for human or veterinary diagnosis, therapeutic applications, or any form of personal use.

Properties

IUPAC Name

3-ethyl-6-(furan-3-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-12-9(13)5-8(11-10(12)14)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHVABUZQYSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction-Based Synthesis

The most common and efficient approach to synthesize tetrahydropyrimidine derivatives such as this compound involves a three-component condensation reaction between:

  • A β-ketoester (e.g., ethyl acetoacetate),
  • An aldehyde (in this case, furan-3-carbaldehyde),
  • Urea or thiourea derivatives.

Typical Reaction Conditions:

Component Amount (mol) Solvent Catalyst/Condition Temperature Time
Ethyl acetoacetate 1.0 Ethanol Concentrated HCl or acid Reflux (~78°C) 3 hours
Furan-3-carbaldehyde 1.0 Ethanol
Urea or thiourea 1.0 Ethanol
  • The reaction mixture is heated under reflux in ethanol with an acid catalyst such as concentrated hydrochloric acid for about 3 hours.
  • After completion, the mixture is cooled to room temperature, and the product precipitates out.
  • The solid is filtered, washed, and recrystallized from ethanol to obtain pure 3-ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.

This method is well-documented for synthesizing tetrahydropyrimidine derivatives with various aromatic and heterocyclic aldehydes, including furan derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Biginelli reaction, offering advantages such as reduced reaction time and improved yields.

Microwave Method Parameters:

Parameter Details
Reactants Same as conventional Biginelli
Solvent Ethanol
Catalyst Concentrated HCl
Microwave Power Typically 140 °C equivalent
Reaction Time 5 minutes
  • The reactants are mixed in ethanol with acid catalyst and subjected to microwave irradiation.
  • The reaction completes within minutes compared to hours in conventional heating.
  • The product is isolated by filtration and recrystallization as before.

This method is environmentally friendly and time-saving while maintaining product integrity.

Alternative Multi-Step Synthesis via Pyrimidine Intermediates

Some research explores the synthesis of substituted tetrahydropyrimidines by reacting pyrimidine-2,4-dione derivatives with heterocyclic amines and aldehydes under mild conditions.

  • For example, 6-amino-1,3-dimethylpyrimidine-2,4-dione reacts with furfural (furan-2-carbaldehyde) and primary amines in ethanol at 35 °C for 2 hours, followed by standing at room temperature for several days to yield substituted tetrahydropyrimidine derivatives.
  • Although this method is more common for pyrimido[4,5-d]pyrimidinones, it demonstrates the feasibility of incorporating furan rings into pyrimidine scaffolds under mild conditions.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Reaction Time Yield (%) Advantages Limitations
Conventional Biginelli Ethyl acetoacetate, furan-3-carbaldehyde, urea Reflux in ethanol with HCl 3 hours 70-85 Simple, well-established Longer reaction time
Microwave-Assisted Biginelli Same as above Microwave irradiation at 140 °C 5 minutes 80-90 Fast, energy-efficient Requires microwave equipment
Multi-step pyrimidine route 6-amino-1,3-dimethylpyrimidine-2,4-dione, furfural, amines Ethanol, 35 °C, standing 3 days 3 days Moderate Mild conditions, diverse substitutions Longer overall synthesis time

Research Findings and Notes

  • The Biginelli reaction remains the most practical and widely used method for synthesizing tetrahydropyrimidine-2,4-diones with various substitutions, including furan rings at the 6-position.
  • Microwave-assisted synthesis significantly reduces reaction time without compromising yield or purity, making it suitable for rapid synthesis in research and industrial settings.
  • The choice of aldehyde is critical; furan-3-carbaldehyde provides the furan ring at the 6-position, crucial for the target compound's structure.
  • Acid catalysts such as concentrated hydrochloric acid are effective in promoting the condensation reaction.
  • Purification is typically achieved by recrystallization from ethanol, yielding crystalline products suitable for further characterization.
  • Alternative synthetic routes involving pyrimidine intermediates offer versatility but are less direct and require longer reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve halogens or other electrophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to a cascade of biochemical events. Understanding these mechanisms is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

Structural Features and Substitutions

The tetrahydropyrimidine-dione scaffold is common among several derivatives, with variations in substituents influencing biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Notable Features Biological Activity
3-Ethyl-6-(furan-3-yl)-THP-2,4-dione (Target) Ethyl (C3), Furan-3-yl (C6) ~250.2 g/mol* Furan heterocycle enhances π-stacking Inferred anticancer potential
Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-THP-2-oxo-5-carboxylate Fluoro-pyridinyl (C4), Methyl (C6) 307.3 g/mol Fluorine enhances bioavailability Not explicitly reported
6-(3,5-Dimethylbenzyl)-5-ethyl-THP-2,4-dione 3,5-Dimethylbenzyl (C6), Ethyl (C5) 408.48 g/mol Planar pyrimidine ring; N–H⋯O hydrogen bonds Antiviral (HIV-related)
3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(trimethoxyphenyl)-THP-2(1H)-one Tetrahydrofuran (C1), Trimethoxyphenyl (C6) ~450.4 g/mol Sugar moiety enhances solubility Antifungal, antioxidant

*Calculated based on analogous structures.

Key Observations:

  • Substituent Effects : The furan-3-yl group in the target compound likely enhances π-π interactions with biological targets compared to methyl or benzyl groups in analogs .

Crystallographic and Conformational Analysis

The crystal structure of 6-(3,5-dimethylbenzyl)-5-ethyl-THP-2,4-dione reveals a nearly planar pyrimidine ring (dihedral angle: 85.4° with the benzyl group), stabilized by N–H⋯O hydrogen bonds forming dimeric structures.

Pharmacological Potential

  • Anticancer Activity : Derivatives like 2,4-dioxo-THP compounds (e.g., ) are patented for tumor treatment, implying that the target compound’s dione moiety and furan group may synergize in inhibiting cancer cell proliferation.
  • Antiviral Applications : Analogs with hydrophobic substituents (e.g., 3,5-dimethylbenzyl in ) show HIV-related activity, though furan’s electronic effects may alter target specificity.

Biological Activity

3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

This compound features a tetrahydropyrimidine core with an ethyl group and a furan ring contributing to its unique properties.

Synthesis

The synthesis of tetrahydropyrimidines has been explored through various methodologies. Notably, one approach involves the use of multi-component reactions that enhance yield and purity. The synthesis often utilizes readily available starting materials and can be performed under mild conditions to produce high yields of the desired tetrahydropyrimidine derivatives .

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable anticancer activities. For instance, studies have demonstrated that compounds with similar structures significantly inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Table 1: Anticancer Activity of Tetrahydropyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BA4315Inhibition of migration
This compoundMCF-7TBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve interference with bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to modulate key enzymes involved in tumor growth and bacterial metabolism. For example:

  • Cholinesterase Inhibition : Some derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Properties : A study evaluated the effects of tetrahydropyrimidine derivatives on tumor growth in mice models. Results indicated a significant reduction in tumor size compared to controls.
  • Case Study on Antimicrobial Efficacy : In vitro tests against clinical isolates demonstrated that certain derivatives could effectively inhibit growth in antibiotic-resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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